molecular formula C20H38O3 B3111688 Octadecanoic acid, 10-oxo-, ethyl ester CAS No. 18490-59-0

Octadecanoic acid, 10-oxo-, ethyl ester

Cat. No.: B3111688
CAS No.: 18490-59-0
M. Wt: 326.5 g/mol
InChI Key: TVYADPGQGIVLMU-UHFFFAOYSA-N
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Description

Octadecanoic acid, 10-oxo-, ethyl ester is a chemical compound with the molecular formula C20H38O3. It is an ester derivative of octadecanoic acid, commonly known as stearic acid. This compound is used in various industrial applications due to its unique chemical properties.

Scientific Research Applications

Octadecanoic acid, 10-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient properties.

Mechanism of Action

The mechanism of action of Octadecanoic acid, 10-oxo-, ethyl ester is not specified in the search results. The biological activity of a compound depends on its structure and the biological system in which it is studied .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 10-oxo-, ethyl ester typically involves the esterification of octadecanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through large-scale esterification processes. These processes utilize continuous reactors and advanced separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 10-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Stearic acid, ethyl ester: Similar in structure but lacks the oxo group.

    Ethyl octadecanoate: Another ester derivative of octadecanoic acid.

    Ethyl stearate: Commonly used in similar applications but differs in specific chemical properties.

Uniqueness

Octadecanoic acid, 10-oxo-, ethyl ester is unique due to the presence of the oxo group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other ester derivatives of octadecanoic acid, making it valuable in specific industrial and research applications.

Properties

IUPAC Name

ethyl 10-oxooctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O3/c1-3-5-6-7-10-13-16-19(21)17-14-11-8-9-12-15-18-20(22)23-4-2/h3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYADPGQGIVLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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